![molecular formula C12H22N2O3 B3027361 (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate CAS No. 1286208-90-9](/img/structure/B3027361.png)
(R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate
Overview
Description
(R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate, also known as R-Modafinil, is a eugeroic drug that is used to promote wakefulness and alertness. It is a derivative of Modafinil, which is a drug used to treat sleep disorders such as narcolepsy and sleep apnea. R-Modafinil is known to have a longer half-life and better pharmacokinetic properties than Modafinil, making it a promising drug for scientific research.
Scientific Research Applications
Synthesis and Intermediate Applications
Scale-Up of Kulinkovich–Szymoniak Cyclopropanation : An efficient one-pot, two-step telescoped sequence was developed for the synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in lymphocyte function-associated antigen 1 inhibitor manufacture. This synthesis starts from readily available materials and yields the target product with high purity (Li et al., 2012).
Diels‐Alder Reaction Applications : The compound tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, structurally related to the query compound, has been used in Diels‐Alder reactions, highlighting the utility of similar compounds in organic synthesis processes (Padwa et al., 2003).
Characterization and Analysis Techniques
- 2D Heteronuclear NMR Experiments : A study using 2D heteronuclear NMR experiments focused on the characterization of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate, showcasing the applicability of advanced analytical techniques to related carbamate compounds (Aouine et al., 2016).
Synthesis of Novel Compounds
Synthesis of Pyrrolidin-3-ylmethanamine : An efficient synthesis process was developed for important drug intermediates like tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate, indicating the use of similar compounds in pharmaceutical intermediates production (Geng, 2010).
Synthesis of Natural Product Intermediates : (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of jaspine B, a natural product with cytotoxic activity, was synthesized from L-Serine, illustrating the role of similar compounds in synthesizing bioactive natural products (Tang et al., 2014).
Antibacterial Agents Development
- Bacterial Deformylase Inhibitor Synthesis : Analogues of VRC3375, including N-hydroxy-3-R-butyl-3-[(2-S-(tert-butoxycarbonyl)-pyrrolidin-1-ylcarbonyl]propionamide, were synthesized as potent peptide deformylase inhibitors, with variations explored to optimize antibacterial activity and minimize toxicity (Jain et al., 2003).
properties
IUPAC Name |
tert-butyl N-[(3R)-1-propanoylpyrrolidin-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-5-10(15)14-7-6-9(8-14)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSZUPSKOFVBGU-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CC[C@H](C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001133739 | |
Record name | Carbamic acid, N-[(3R)-1-(1-oxopropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001133739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1286208-90-9 | |
Record name | Carbamic acid, N-[(3R)-1-(1-oxopropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(3R)-1-(1-oxopropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001133739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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